

In Silico Prediction of Affinine (Spilanthol) Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: Affinine

Cat. No.: B1238560

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Abstract

Affinine, chemically known as Spilanthol, is an N-alkylamide found in plants such as *Heliopsis longipes* and *Acmella oleracea*. This bioactive compound has garnered significant interest for its diverse pharmacological effects, including analgesic, anti-inflammatory, and neuromodulatory properties. While experimental studies have elucidated some of its biological targets, in silico computational methods offer a powerful and efficient approach to further explore its bioactivity profile, predict potential new targets, and understand its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of **Affinine** (Spilanthol), supported by detailed experimental protocols for validation.

Introduction to Affinine (Spilanthol) and its Known Bioactivities

Affinine (Spilanthol) is an N-alkylamide with the chemical name (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. It is crucial to distinguish this compound from a monoterpenoid indole alkaloid also referred to as "**Affinine**," which is found in plants of the *Tabernaemontana* genus and has been reported to inhibit acetylcholinesterase and butyrylcholinesterase. This guide focuses on the N-alkylamide, Spilanthol, which has a broader range of documented pharmacological activities.

Experimental evidence has demonstrated that **Affinine** (Spilanthol) exhibits antinociceptive, anti-inflammatory, and analgesic effects. Its mechanisms of action are believed to involve the activation of cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), and to evoke the release of the neurotransmitter gamma-aminobutyric acid (GABA).

Quantitative Bioactivity Data of Affinine (Spilanthol)

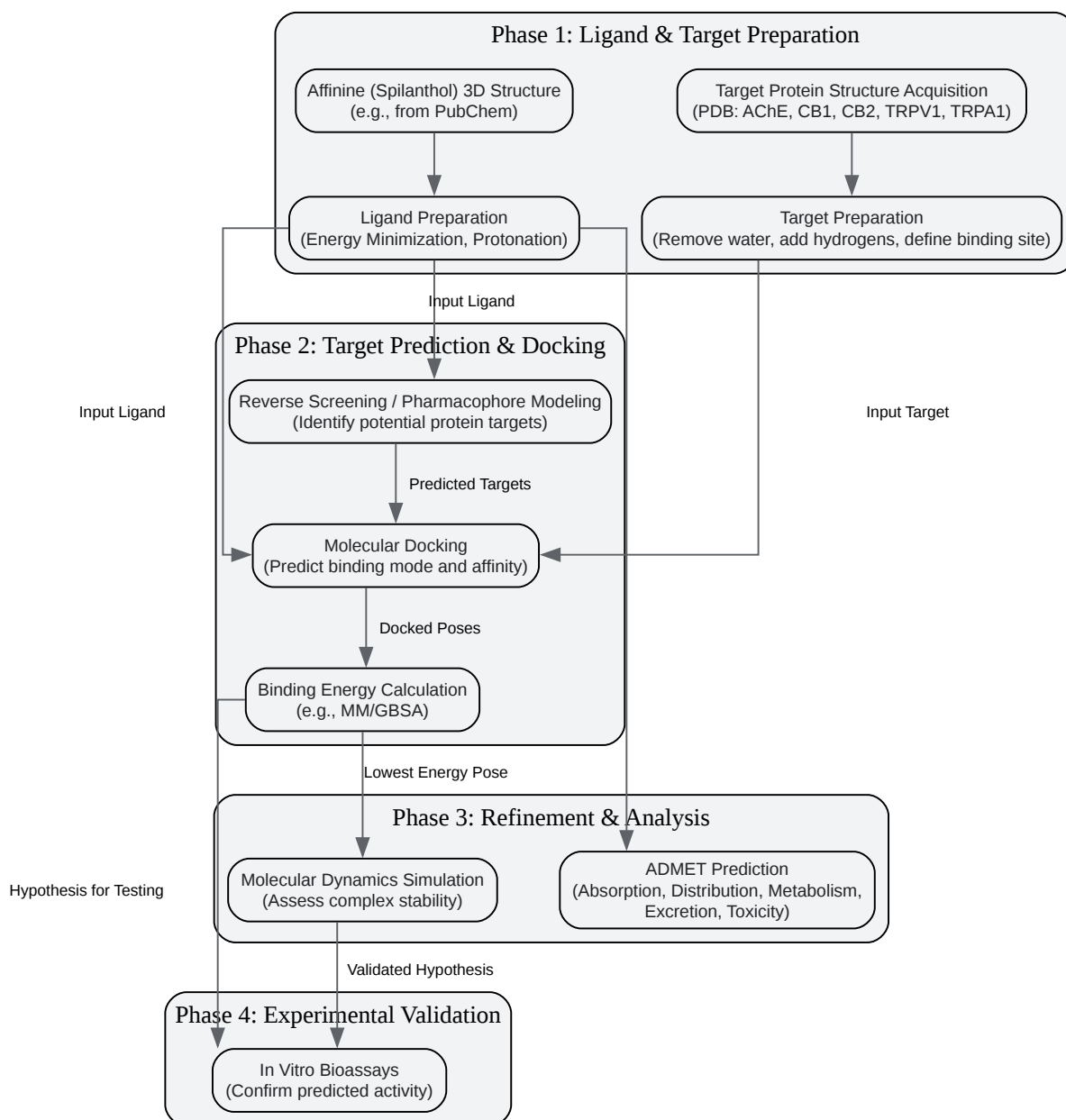
While extensive quantitative data for pure Spilanthol is still emerging, some studies have reported its effects on inflammatory markers. The following tables summarize the available quantitative data and highlight areas where further research is needed.

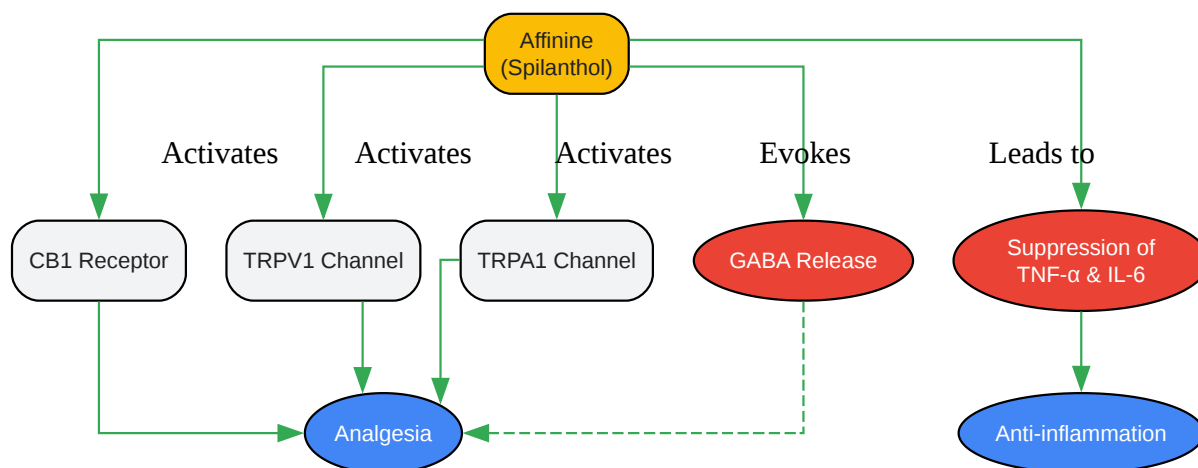
Bioactivity	Assay System	Result	Reference
Anti-inflammatory	LPS-stimulated BV-2 microglial cells	Reduces TNF- α release by 33.64% at 100 μ M and 18.42% at 50 μ M.	[1]
Anti-inflammatory	LPS-stimulated BV-2 microglial cells	Reduces IL-6 release by 49.75% at 100 μ M and 37.82% at 50 μ M.	[1]
Cytotoxicity	HEK293 cells	IC50 of 260 μ g/ml at 24 hours.	[2]

Target	Binding Affinity (Ki)	Functional Activity (EC50/IC50)	Reference
Acetylcholinesterase	Data Not Available	Data Not Available	
Butyrylcholinesterase	Data Not Available	Data Not Available	
Cannabinoid Receptor 1 (CB1)	Data Not Available	In silico docking suggests interaction.	[3]
Cannabinoid Receptor 2 (CB2)	Data Not Available	Agonist activity observed with <i>Acmella oleracea</i> extracts (78.5% of control).	[4]
TRPV1	Data Not Available	In silico docking suggests partial agonist behavior.	[5]
TRPA1	Data Not Available	Data Not Available	

In Silico Prediction of Affinine (Spilanthol) Bioactivity: A Hypothetical Workflow

This section outlines a potential computational workflow to predict and rationalize the bioactivities of **Affinine** (Spilanthol).





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